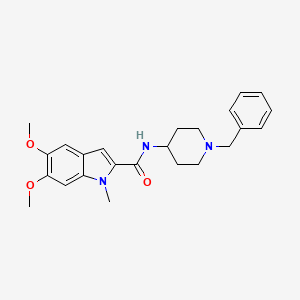
N-(4-Methoxyphenethyl)-N'-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenethyl group and a benzotriazinyl moiety linked through a urea bond. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea typically involves the following steps:
-
Formation of the Benzotriazinone Intermediate: : The synthesis begins with the preparation of the benzotriazinone intermediate. This can be achieved by reacting 4-amino-3-nitrobenzoic acid with hydrazine hydrate under reflux conditions to form 4-amino-3-hydrazinylbenzoic acid. This intermediate is then cyclized to form the benzotriazinone ring.
-
Coupling with Methoxyphenethylamine: : The benzotriazinone intermediate is then coupled with 4-methoxyphenethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form the desired urea linkage.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The nitro group in the benzotriazinone precursor can be reduced to an amino group, which can then participate in further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: The compound can be used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes.
Industrial Applications:
Mechanism of Action
The mechanism by which N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea exerts its effects is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea: can be compared with other urea derivatives and benzotriazinone-containing compounds.
N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea: is unique due to its specific combination of functional groups, which may confer distinct biological activities.
Uniqueness
- The presence of both the methoxyphenethyl and benzotriazinyl groups in a single molecule provides a unique scaffold for drug design and development.
- Its ability to undergo various chemical modifications allows for the exploration of structure-activity relationships.
Properties
Molecular Formula |
C17H17N5O3 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(4-oxo-3H-1,2,3-benzotriazin-6-yl)urea |
InChI |
InChI=1S/C17H17N5O3/c1-25-13-5-2-11(3-6-13)8-9-18-17(24)19-12-4-7-15-14(10-12)16(23)21-22-20-15/h2-7,10H,8-9H2,1H3,(H2,18,19,24)(H,20,21,23) |
InChI Key |
KPAVFRGHDJZUOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)N=NNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-2-{2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B10979835.png)
![N-[2-(3-fluorophenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10979843.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B10979854.png)



![methyl 2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10979881.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B10979882.png)

![5-Benzyl-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxamide](/img/structure/B10979892.png)


![4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide](/img/structure/B10979907.png)
![N-{3-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10979923.png)
